

# Andrastin D: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Biological Significance

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Compound of Interest		
Compound Name:	Andrastin D	
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### **Abstract**

Andrastin D, a meroterpenoid characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton, has garnered significant attention within the scientific community.[1] First identified as a potent inhibitor of protein farnesyltransferase, it holds promise as a lead compound for the development of novel antitumor agents.[1][2] This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological activities of Andrastin D, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate a comprehensive understanding of this important natural product.

# **Discovery and Initial Characterization**

Andrastin D was first isolated from the filamentous fungus Penicillium sp. FO-3929.[3] Subsequent studies have identified its production in other Penicillium species, including Penicillium chrysogenum and Penicillium roqueforti, a fungus instrumental in the ripening of blue cheeses.[2][4] The initial discovery highlighted its significant inhibitory activity against protein farnesyltransferase, an enzyme implicated in the post-translational modification of the Ras protein, a key player in cell growth and proliferation signaling pathways.[1][2] This inhibitory action positioned the andrastin family of compounds as promising candidates for cancer chemotherapy.



The structure of **Andrastin D** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5][6] It is classified as a 3-oxo steroid and a meroterpenoid, biogenetically derived from the hybridization of polyketide and terpenoid pathways.[4][7]

Table 1: Physicochemical Properties of Andrastin D

Property	Value	Source
Molecular Formula	C26H36O5	[4]
Molecular Weight	428.6 g/mol	[4]
Exact Mass	428.25627424 Da	[4]

# **Biosynthesis**

The biosynthesis of **Andrastin D** is a complex process originating from two primary precursors: 3,5-dimethylorsellinic acid (DMOA), a polyketide, and farnesyl pyrophosphate (FPP), a terpenoid.[1][7] The biosynthetic gene cluster responsible for andrastin production, designated as the adr cluster in Penicillium chrysogenum, has been identified and characterized.[1][2]

The key steps in the biosynthetic pathway are as follows:

- DMOA Synthesis: A non-reducing polyketide synthase (NR-PKS), AdrD, synthesizes DMOA.
   [2]
- Prenylation: A prenyltransferase, AdrG, catalyzes the attachment of the farnesyl group from FPP to DMOA.
- Epoxidation: An FAD-dependent monooxygenase, AdrH, is responsible for the epoxidation of the farnesyl-DMOA methyl ester.[1]
- Cyclization: A terpene cyclase, AdrI, catalyzes the intricate cyclization of the
  epoxyfarnesylated precursor to form the characteristic 6,6,6,5-tetracarbocyclic skeleton of
  Andrastin D, which is the first andrastin intermediate in the pathway.[1]



Further enzymatic modifications by other enzymes within the adr cluster lead to the production of other andrastin analogs, such as Andrastin A.[2]



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Biosynthetic pathway of **Andrastin D**.

# **Total Synthesis**

The total synthesis of (±)-andrastin **D** has been successfully achieved, providing a viable route for the production of this complex natural product and its analogs for further biological evaluation.[8] A key feature of the synthesis is a biomimetic 1,2-shift to construct the 5,6-fused ring system characteristic of the andrastin family.[8]

A notable synthetic approach involves a Ti(III)-mediated radical cyclization of a terminal epoxide to rapidly assemble a 6,6,5-fused tricyclic ketone.[9] This intermediate then undergoes an annulation/rearrangement process to yield the bicyclo[3.3.1]nonane core, which can be isomerized to the 6,5-fused ring system of the andrastins.[9]

Table 2: Key Reactions in the Total Synthesis of Andrastin D



Step	Reagents and Conditions	Yield	Reference
Formation of 5,6- fused ring system	Co(II)-cat. (5 mol %), PhSiH3 (2.5 equiv), F+ (2.5 equiv), PhH, rt, 2 h	90%	[8]
Krapcho-type demethylation	LiCl (40 equiv), DMSO, 120 °C	77%	[8]

# **Biological Activities and Mechanism of Action**

**Andrastin D** and its derivatives exhibit a range of biological activities, making them attractive subjects for drug discovery.

# **Farnesyltransferase Inhibition**

The primary reported activity of **Andrastin D** is the inhibition of protein farnesyltransferase (FTase).[2] FTase is a crucial enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. By inhibiting FTase, andrastins can disrupt Ras signaling pathways, leading to an anti-proliferative effect.

# **Cytotoxic Activity**

Several studies have demonstrated the cytotoxic effects of andrastin-type meroterpenoids against various cancer cell lines. For instance, penimeroterpenoid A, an andrastin analog, showed moderate cytotoxicity against A549 (lung carcinoma), HCT116 (colon carcinoma), and SW480 (colon adenocarcinoma) cell lines.[10][11][12]

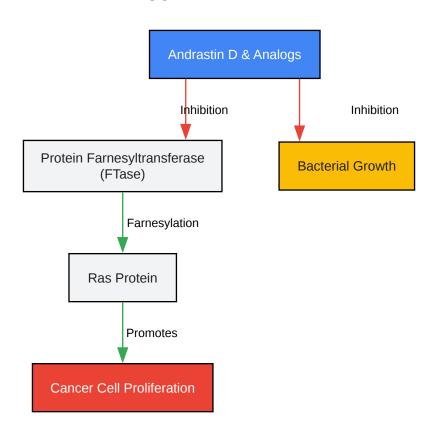
Table 3: Cytotoxic Activity of Andrastin Analogs



Compound	Cell Line	IC50 (μg/mL)	Reference
Penimeroterpenoid A	A549	Moderate	[10]
Penimeroterpenoid A	HCT116	Moderate	[10]
Penimeroterpenoid A	SW480	Moderate	[10]
Tropolactone A	HCT-116	13.2	[10]
Tropolactone B	HCT-116	10.9	[10]
Tropolactone C	HCT-116	13.9	[10]

# **Antibacterial Activity**

Certain **andrastin d**erivatives have also shown promising antibacterial properties. Compound 5, an andrastin analogue isolated from Penicillium vulpinum, exhibited significant activity against Bacillus paratyphosus B with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. [3] Compounds 2 and 6 from the same study showed notable inhibitory activity against Bacillus megaterium with the same MIC value.[3]





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Mechanism of action of Andrastin D.

# **Experimental Protocols**Isolation and Purification

The following is a generalized protocol for the isolation of andrastin-type meroterpenoids from fungal cultures. Specific details may vary depending on the fungal strain and target compound.

- Fermentation: The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol.
- Chromatography: The crude extract is subjected to a series of chromatographic separations.
   This typically involves:
  - Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.
  - Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.
  - High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase C18 column for final purification of the target compounds.

### **Structure Elucidation**

- Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula of the isolated compound.
- NMR Spectroscopy:
  - 1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

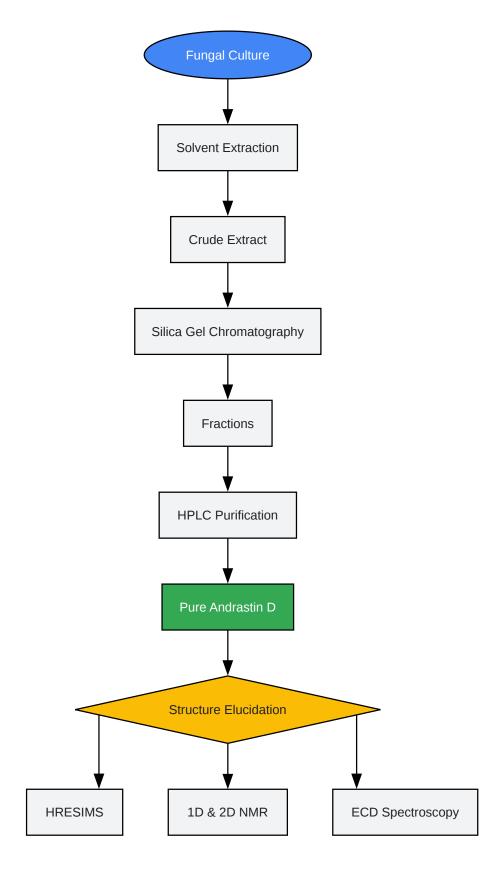
# Foundational & Exploratory





- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall structure of the molecule.
- Electronic Circular Dichroism (ECD): The absolute configuration of chiral centers is often determined by comparing the experimental ECD spectrum with calculated spectra for possible stereoisomers.[11][12]





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General workflow for isolation and structure elucidation.



# **Conclusion and Future Perspectives**

Andrastin D and its analogs represent a fascinating class of meroterpenoids with significant therapeutic potential. Their discovery as farnesyltransferase inhibitors has paved the way for the development of novel anticancer agents. The elucidation of their biosynthetic pathway and the achievement of their total synthesis provide powerful tools for generating new derivatives with improved biological activity and pharmacological properties. Future research should focus on exploring the full spectrum of their biological activities, optimizing their synthesis, and conducting preclinical and clinical studies to evaluate their therapeutic efficacy. The unique structural framework of the andrastins will undoubtedly continue to inspire synthetic chemists and drug discovery scientists for years to come.

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